Calcium bis(3-phenylpropionate)

Description

BenchChem offers high-quality Calcium bis(3-phenylpropionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium bis(3-phenylpropionate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

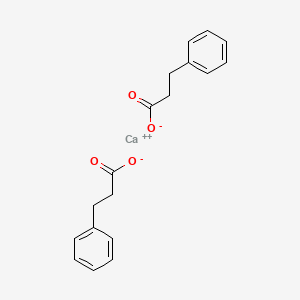

2D Structure

3D Structure of Parent

Properties

CAS No. |

71648-32-3 |

|---|---|

Molecular Formula |

C18H18CaO4 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

calcium;3-phenylpropanoate |

InChI |

InChI=1S/2C9H10O2.Ca/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-5H,6-7H2,(H,10,11);/q;;+2/p-2 |

InChI Key |

VTSKURVDQVPKIL-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)[O-].C1=CC=C(C=C1)CCC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of Calcium 2 Oxo 3 Phenylpropanoate

General Synthesis from 3-Phenylpropionic Acid

The synthesis of Calcium bis(3-phenylpropionate) typically involves a straightforward acid-base reaction. This can be achieved by reacting 3-phenylpropionic acid with a suitable calcium base, such as calcium hydroxide (B78521) or calcium carbonate, in an appropriate solvent. The general reaction is as follows:

2 C₉H₁₀O₂ (3-Phenylpropionic acid) + Ca(OH)₂ (Calcium hydroxide) → C₁₈H₁₈CaO₄ (Calcium bis(3-phenylpropionate)) + 2 H₂O

Similar salt formation reactions are common for carboxylic acids.

Spectroscopic and Physicochemical Properties

General Spectroscopic Features (Inferred from 3-phenylpropionic acid and general calcium carboxylates)

¹H NMR: The proton NMR spectrum of the 3-phenylpropionate (B1229125) anion would be expected to be very similar to that of 3-phenylpropionic acid. chemicalbook.com The key signals would include those for the phenyl group protons and the two methylene (B1212753) groups of the propionate (B1217596) chain.

¹³C NMR: The carbon NMR would also mirror that of the parent acid, with the most significant change being a shift in the resonance of the carboxylate carbon upon deprotonation and salt formation.

FTIR: The infrared spectrum would show the characteristic C-H stretching frequencies of the aromatic ring and the aliphatic chain. A key difference from the free acid would be the absence of the broad O-H stretching band of the carboxylic acid and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).

Mass Spectrometry: Mass spectrometry of 3-phenylpropionic acid shows characteristic fragmentation patterns. massbank.eu For the calcium salt, analysis would likely involve techniques that can handle non-volatile ionic compounds.

Physicochemical Properties

Chemical Reactivity and Mechanistic Studies of Calcium 2 Oxo 3 Phenylpropanoate

Oxidation Reactions and Derived Products

The oxidation of the 2-oxo-3-phenylpropanoate (B1228592) moiety can proceed through several pathways, yielding different products depending on the oxidizing agent and reaction conditions.

Oxidative Decarboxylation : In the presence of oxidizing agents, the alpha-keto acid can undergo oxidative decarboxylation. For instance, Mn2+ catalyzes the aerobic oxidation of phenylpyruvic acid, leading to the formation of benzaldehyde (B42025) and oxalate (B1200264) as the primary products. nih.gov This reaction is believed to proceed via two different pathways, one involving a dioxetane intermediate that produces excited benzaldehyde, and another that involves an alpha-keto-beta-peroxylactone. nih.gov

Oxidative Cleavage : Studies on iron(II)-phenylpyruvate complexes have shown that dinuclear complexes can react with O2 to cause oxidative cleavage of the C2-C3 bond of the phenylpyruvate. nih.gov

Conversion to Phenylacetic Acid : Under certain conditions, such as in the presence of t-butyl hydroperoxide at pH 8, phenylpyruvic acid can be almost completely converted to phenylacetic acid. csic.es This reaction is driven by free radicals. csic.es

Common oxidizing agents used for these transformations include potassium permanganate (B83412) and chromium trioxide.

Table 1: Summary of Oxidation Reactions

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Aerobic Oxidation | Mn2+, O2 | Benzaldehyde, Oxalate | nih.gov |

| Oxidative Cleavage | Dinuclear Fe(II) complex, O2 | C2-C3 bond cleavage products | nih.gov |

| Free Radical Oxidation | t-butyl hydroperoxide, pH 8 | Phenylacetic acid | csic.es |

Reduction Reactions and Transformation Pathways

The ketone group in calcium 2-oxo-3-phenylpropanoate is susceptible to reduction, leading to the formation of phenyllactic acid.

Bioreduction : Whole cells of microorganisms, such as Bacillus coagulans SDM, can effectively convert phenylpyruvic acid to phenyllactic acid. nih.gov This biotransformation utilizes NADH-dependent dehydrogenases. nih.gov

Chemical Reduction : Chemical reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can also be employed to reduce the keto group to a hydroxyl group, yielding phenyllactic acid. In mammalian tissues, this reduction is catalyzed by enzymes such as L-lactate dehydrogenase. nih.gov

The conversion of phenylpyruvic acid to phenyllactic acid is a significant transformation, as phenyllactic acid is an antifungal compound. medchemexpress.com

Table 2: Reduction of Phenylpyruvic Acid to Phenyllactic Acid

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Biocatalysis | Bacillus coagulans SDM | High concentration and productivity of phenyllactic acid. | nih.gov |

| Chemical Synthesis | NaBH4 or LiAlH4 | Standard chemical reduction of a ketone. | |

| Enzymatic (Mammalian) | L-Lactate Dehydrogenase | Metabolic pathway in tissues. | nih.gov |

Substitution Reactions, including Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl ring of calcium 2-oxo-3-phenylpropanoate can undergo electrophilic aromatic substitution reactions. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org

The side chain, -CH2C(O)CO2-, is an electron-withdrawing group, which generally deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. However, the reactivity can be influenced by the specific reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions include:

Nitration : Introduction of a nitro group (-NO2) onto the phenyl ring using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation : Introduction of a halogen (e.g., -Cl, -Br) onto the phenyl ring, typically using a Lewis acid catalyst. wikipedia.org

Sulfonation : Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. youtube.com

While specific studies on the electrophilic aromatic substitution of calcium 2-oxo-3-phenylpropanoate are not extensively detailed in the provided search results, the general principles of electrophilic aromatic substitution on substituted benzenes would apply. dalalinstitute.com

Coordination Chemistry of the Calcium Ion in Calcium 2-oxo-3-phenylpropanoate Complexes

The calcium ion in calcium 2-oxo-3-phenylpropanoate acts as a coordination center, interacting with the carboxylate and ketone oxygen atoms of the 2-oxo-3-phenylpropanoate ligands.

In its solid state, calcium 2-oxo-3-phenylpropanoate likely features bridging carboxylate groups that connect calcium centers, forming extended polymeric networks, a common structural motif for calcium carboxylates. The calcium ion typically exhibits coordination numbers ranging from 6 to 8 in its complexes. mdpi.com The 2-oxo-3-phenylpropanoate anion can act as a bidentate or even a tridentate ligand, coordinating through the two carboxylate oxygens and the ketone oxygen. nih.gov

The flexible coordination geometry of calcium allows it to form various complex structures, including octahedral and pentagonal bipyramidal arrangements. mdpi.com The specific stereochemistry and binding motifs will depend on factors such as the presence of other ligands (like water) and the crystallization conditions.

The coordination environment around the calcium ion can significantly influence the chemical behavior of the complex. The Lewis acidity of the Ca2+ ion can activate the coordinated ligands. d-nb.info For instance, in some calcium-catalyzed reactions, the coordination of both a substrate and a reagent to the calcium center is a key step in the catalytic cycle. d-nb.info

The coordination of the 2-oxo-3-phenylpropanoate ligand to the calcium ion can affect the reactivity of the ligand itself. For example, the polarization of the C=O bonds upon coordination can make them more susceptible to nucleophilic attack. While the direct influence on the reactions discussed in sections 4.1-4.3 is not explicitly detailed in the search results, it is a fundamental principle of coordination chemistry that the metal center can modulate the reactivity of its ligands. royalsocietypublishing.orgrsc.org

Calcium 2-oxo-3-phenylpropanoate as a Precursor and Reagent in Organic Synthesis

Calcium 2-oxo-3-phenylpropanoate serves as a valuable precursor and reagent in organic synthesis. chemimpex.com

Its primary use is as a starting material for the synthesis of the amino acid phenylalanine through reductive amination. wikipedia.org It is also a key intermediate in the production of various pharmaceuticals and agrochemicals. evitachem.com For example, it is an ingredient in compound α-keto acid tablets, which are used in medical applications. chemicalbook.com

The parent acid, phenylpyruvic acid, can be prepared through methods such as the hydrolysis of α-acetylaminocinnamic acid or the condensation of benzaldehyde with glycine (B1666218) derivatives followed by hydrolysis. wikipedia.orgorgsyn.org Calcium 2-oxo-3-phenylpropanoate is then typically synthesized by neutralizing phenylpyruvic acid with calcium hydroxide (B78521). nbinno.com

Role in Carbon-Carbon Bond Formation Reactions (e.g., Michael Addition)

The enolate form of calcium 2-oxo-3-phenylpropanoate is a key intermediate in carbon-carbon bond formation. This enolate can act as a nucleophile in various reactions, including the Michael addition. In a Michael addition, the enolate adds to an α,β-unsaturated carbonyl compound, forming a new carbon-carbon bond. This reaction is a powerful tool for constructing larger molecules from smaller, simpler precursors. The presence of the calcium cation can influence the stereochemical outcome of the reaction by coordinating to the reactants and transition state.

Precursor for the Synthesis of Heterocyclic Compounds

The bifunctional nature of calcium 2-oxo-3-phenylpropanoate, possessing both a ketone and a carboxylic acid, makes it an ideal starting material for the synthesis of various heterocyclic compounds. Through condensation reactions with dinucleophiles, a wide array of heterocycles can be accessed. For instance, reaction with hydrazines can yield pyrazolinone derivatives, while condensation with ureas or thioureas can lead to the formation of hydantoins and thiohydantoins, respectively. These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceuticals.

Intermediate in the Synthesis of Complex Bioactive Molecules

Calcium 2-oxo-3-phenylpropanoate is a valuable building block in the total synthesis of complex, biologically active molecules. Its utility stems from its ability to introduce a phenylpropyl unit into a target molecule, which can then be further elaborated. For example, it can be used in the synthesis of amino acids, such as phenylalanine, and other natural products. The α-keto acid functionality provides a handle for various chemical manipulations, including reductive amination to form the corresponding α-amino acid.

Solution Chemistry and Equilibrium Studies

The behavior of calcium 2-oxo-3-phenylpropanoate in solution is governed by several equilibria, most notably the tautomeric equilibrium of the α-keto acid moiety.

Tautomeric Equilibria (Keto-Enol) of the Alpha-Keto Acid Moiety

In solution, the 2-oxo-3-phenylpropanoate anion exists in a dynamic equilibrium between its keto and enol tautomers. The keto form contains a ketone and a carboxylic acid, while the enol form features a carbon-carbon double bond and a hydroxyl group. The position of this equilibrium is influenced by several factors, including the solvent, pH, and the presence of metal ions like calcium. The calcium ion can chelate to the α-keto acid moiety, stabilizing one tautomer over the other. Spectroscopic techniques, such as NMR and UV-Vis spectroscopy, are commonly employed to study this tautomeric equilibrium and determine the relative populations of the keto and enol forms under various conditions.

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For a compound like Calcium 2-oxo-3-phenylpropanoate, DFT can be employed to understand the distribution of electron density, the nature of chemical bonds, and the molecule's reactivity.

While specific DFT studies on Calcium 2-oxo-3-phenylpropanoate are not readily found, research on related systems, such as other calcium carboxylates and phenylpyruvic acid, provides a framework for what such an analysis would entail. acs.orgresearchgate.netaps.org DFT calculations would likely focus on optimizing the geometry of the calcium salt to find its most stable three-dimensional structure. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles.

A crucial aspect of the electronic structure that DFT can illuminate is the nature of the interaction between the calcium ion (Ca²⁺) and the two 2-oxo-3-phenylpropanoate anions. The calculations would reveal the extent of charge transfer between the ions and the covalent character of the calcium-oxygen bonds. The reactivity of the compound, including sites susceptible to nucleophilic or electrophilic attack, can be predicted by analyzing the frontier molecular orbitals (HOMO and LUMO) and the distribution of electrostatic potential. bohrium.com

Table 1: Hypothetical DFT-Calculated Properties of Calcium 2-oxo-3-phenylpropanoate

| Property | Predicted Value/Characteristic |

| Optimized Geometry | The calcium ion would likely be coordinated to oxygen atoms from the carboxylate and ketone groups of the two phenylpropanoate ligands. |

| Ca-O Bond Distances | Expected to be in the range of 2.3 to 2.6 Å, based on studies of other calcium carboxylate complexes. rsc.org |

| Electronic Charge on Ca | Less than +2, indicating some degree of covalent character in the Ca-O bonds. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital would be calculated to estimate the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. bohrium.com |

| Electrostatic Potential | The map would likely show negative potential around the oxygen atoms of the carboxylate and keto groups, indicating these as likely sites for coordination with the calcium ion. |

Molecular Orbital Analysis and Bonding Characteristics

A detailed molecular orbital (MO) analysis would complement the DFT studies by providing a more in-depth picture of the bonding within Calcium 2-oxo-3-phenylpropanoate. This analysis would involve examining the composition and energy levels of the molecular orbitals formed from the atomic orbitals of the constituent atoms.

The bonding between the calcium ion and the 2-oxo-3-phenylpropanoate ligands would be a primary focus. It is expected to be predominantly ionic, but with some covalent contributions from the overlap of calcium's empty orbitals with the filled orbitals of the oxygen atoms. The analysis would likely reveal that the highest occupied molecular orbitals (HOMOs) are primarily localized on the phenylpropanoate ligands, specifically on the carboxylate and phenyl groups. The lowest unoccupied molecular orbitals (LUMOs) would likely have significant contributions from the calcium ion and the carbonyl groups.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility of molecules and their interactions with their environment.

Conformational Analysis and Molecular Flexibility

MD simulations of Calcium 2-oxo-3-phenylpropanoate would reveal the range of conformations that the molecule can adopt at a given temperature. The flexibility of the molecule would largely be determined by the rotational freedom around the single bonds within the 2-oxo-3-phenylpropanoate ligands.

Key areas of flexibility would include the rotation of the phenyl group relative to the rest of the molecule and the conformational changes within the propanoate chain. The presence of the calcium ion would likely impose significant conformational constraints, as it would hold the two phenylpropanoate ligands in a relatively fixed orientation. Studies on other calcium-bound molecules have shown that the metal ion can significantly reduce the conformational freedom of the ligands. nih.govnih.gov

Table 2: Potential Conformational Insights from MD Simulations

| Aspect of Conformational Analysis | Expected Findings |

| Ligand Orientation | The two 2-oxo-3-phenylpropanoate ligands would likely adopt a specific, relatively rigid orientation around the central calcium ion. |

| Phenyl Group Rotation | The phenyl groups would likely exhibit some degree of rotational freedom, the extent of which would depend on steric hindrance and crystal packing forces in the solid state. |

| Propanoate Chain Flexibility | The flexibility of the three-carbon chain would be somewhat restricted by the coordination to the calcium ion. |

Intermolecular Interactions in Various Media

MD simulations can also be used to study how Calcium 2-oxo-3-phenylpropanoate interacts with solvent molecules and other ions in different media, such as water or ethanol. nbinno.com In an aqueous environment, the calcium ion and the carboxylate groups would be expected to form strong interactions with water molecules through ion-dipole and hydrogen bonding interactions.

Mechanistic Modeling of Chemical Transformations

Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions involving Calcium 2-oxo-3-phenylpropanoate. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies for different reaction pathways.

For example, the decarboxylation of 2-oxo acids is a known chemical transformation. Computational modeling could be used to explore the mechanism of this reaction for the 2-oxo-3-phenylpropanoate anion, both in its free state and when coordinated to a calcium ion. The model could help to determine whether the calcium ion acts as a catalyst or an inhibitor for this reaction.

Another area of interest would be the modeling of the compound's role in transamination reactions, which are important in biological systems. nbinno.com Computational studies could provide insights into how the structure of Calcium 2-oxo-3-phenylpropanoate facilitates the transfer of an amino group, a key step in amino acid metabolism.

Computational Screening and Design of Analogues

Computational screening and the rational design of analogues are pivotal in modern medicinal chemistry and materials science. For Calcium 2-oxo-3-phenylpropanoate, these techniques can be employed to design novel derivatives with enhanced therapeutic properties, improved stability, or tailored reactivity for specific applications. The process involves using computational models to predict the properties of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.

The design of analogues can be guided by various computational strategies, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations. researchgate.netscholaris.ca For instance, in the context of designing enzyme inhibitors or alternative substrates, molecular docking could be used to predict how analogues of Calcium 2-oxo-3-phenylpropanoate might bind to the active site of a target enzyme. ub.edu This is particularly relevant for enzymes like arogenate dehydrogenase or dehydratase, for which analogues of related compounds are considered potential inhibitors. bris.ac.uk

The table below outlines potential strategies for the computational design of analogues based on general principles of medicinal chemistry and computational science.

| Design Strategy | Computational Method | Potential Analogue Feature | Therapeutic/Application Goal |

| Bioisosteric Replacement | Molecular Field Analysis, Docking | Replacement of the carboxylate or keto group with other functional groups (e.g., tetrazole, phosphonate). | Improve metabolic stability, cell permeability, or binding affinity. |

| Substituent Modification | Free Energy Perturbation (FEP), QSAR | Addition of various substituents (e.g., halogens, hydroxyl, alkyl groups) to the phenyl ring. | Modulate lipophilicity, electronic properties, and target interaction. |

| Scaffold Hopping | 3D Shape & Pharmacophore Screening | Replacing the core phenylpropanoate structure with a different chemical scaffold that maintains key pharmacophoric features. | Discover novel chemical series with potentially improved properties or intellectual property space. |

| Conformational Constraint | Molecular Dynamics, Dihedral Angle Scanning | Introducing cyclic structures or rigid linkers to lock the molecule in a specific bioactive conformation. | Enhance binding affinity and selectivity by reducing the entropic penalty upon binding. |

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions, which is invaluable for designing efficient and sustainable synthetic pathways. For a molecule like Calcium 2-oxo-3-phenylpropanoate, these methods can help in understanding and optimizing its synthesis or its use as a precursor for other valuable compounds.

Density Functional Theory (DFT) is a widely used quantum mechanical method to model chemical reactions. It can be used to calculate the energies of reactants, products, and transition states, thereby providing insight into reaction kinetics and thermodynamics. For example, a theoretical study on the metabolism of related compounds like 3-phenylpropionate (B1229125) by cytochrome P450 enzymes used DFT to predict reaction rates and product distributions. researchgate.net This type of analysis can elucidate how the substrate binding pocket of an enzyme guides the reaction toward specific products. researchgate.net Such computational approaches could be applied to predict the outcomes of various synthetic transformations involving Calcium 2-oxo-3-phenylpropanoate, such as oxidation, reduction, or substitution reactions.

Selectivity—chemo-, regio-, and stereoselectivity—is a critical aspect of organic synthesis. Computational modeling can explain and predict these selectivities. For instance, in biocatalytic reductions of related β-keto esters, molecular modeling has been used to understand the structural determinants responsible for the observed high stereoselectivities. unimi.it By modeling the interaction between a substrate and a catalyst (be it an enzyme or a small molecule organocatalyst), one can predict which of several possible reaction pathways is most favorable, thus guiding the choice of reagents and reaction conditions to achieve the desired product. unimi.itucl.ac.uk

Kinetic Modeling of Chemical Processes and Biotransformations

Kinetic modeling is a mathematical approach used to describe the rate at which chemical reactions occur. It is essential for understanding reaction mechanisms, optimizing process conditions in industrial settings, and describing complex biochemical networks.

In the context of biotransformations, kinetic models are crucial for quantifying the efficiency of enzyme- or whole-cell-catalyzed processes. A study on the continuous asymmetric reduction of 3-oxo-3-phenylpropionic acid ethyl ester (a close derivative) by Saccharomyces cerevisiae developed a kinetic model to describe the process. researchgate.net The model was used to determine key kinetic parameters, which are instrumental for reactor design and process optimization. The study found that the model's predictions were in good agreement with experimental data. researchgate.net

The kinetic constants derived from such a study provide a quantitative measure of the catalyst's performance. The table below presents the kinetic constants for the continuous reduction of ethyl 3-oxo-3-phenylpropionate (B1241230), illustrating the type of data obtained from kinetic modeling.

| Kinetic Parameter | Symbol | Value | Unit |

| Maximum reaction rate | rm | 3.00 × 10-3 | mol/L/h |

| Catalyst deactivation rate constant | kcat | 3.49 × 10-4 | mol/L/h |

| Kinetic constant 1 | k1 | 3.09 × 10-2 | mol/L |

| Kinetic constant 2 | k2 | 5.00 × 10-7 | mol/L |

| Data sourced from a study on the continuous reduction of ethyl 3-oxo-3-phenylpropionate by Saccharomyces cerevisiae. researchgate.net |

These models can become highly complex, incorporating factors such as substrate inhibition, product inhibition, and catalyst deactivation over time. researchgate.net For purely chemical processes, kinetic modeling can help to unravel multi-step reaction mechanisms. By fitting experimental concentration-time data to various proposed models, the most likely reaction mechanism and the rate constants for each elementary step can be determined. This information is fundamental for controlling chemical reactions to maximize yield and minimize the formation of byproducts.

Applications

Calcium bis(3-phenylpropionate) has been investigated for several applications:

Pharmaceutical Excipient: It can be used in drug formulations to potentially improve stability, bioavailability, or manufacturability. ontosight.ai

Potential Therapeutic Uses: There is interest in its potential anti-inflammatory properties. ontosight.ai

Nutritional Supplement: Due to its calcium content, it has been considered as a potential calcium supplement for bone health. ontosight.ai

It is important to note that for any therapeutic or nutritional application, thorough safety and efficacy evaluations are required. ontosight.ai

Research in Non Human Biological Systems and Metabolic Pathways Involving Calcium 2 Oxo 3 Phenylpropanoate

Investigations of Metabolic Pathway Modulation

The metabolic influence of 2-oxo-3-phenylpropanoate (B1228592), the active anion, is primarily linked to its structural relationship with the amino acid phenylalanine. This relationship allows it to participate in, and interfere with, key metabolic pathways.

2-oxo-3-phenylpropanoate is the alpha-keto acid analog of phenylalanine. This structural identity places it at the crossroads of nitrogen metabolism, primarily through transamination reactions. In these processes, an amino group is transferred from an amino acid to a keto acid, a fundamental step in the synthesis and degradation of amino acids.

Research has shown that 2-oxo-3-phenylpropanoate can act as a substrate for transaminases. For instance, it can accept an amino group from other amino acids to form phenylalanine. This reversible reaction is a key component of maintaining the body's pool of amino acids and managing nitrogen balance. Studies in animal models and in vitro systems demonstrate that the administration of keto acid analogues, including 2-oxo-3-phenylpropanoate, can influence the dynamics of nitrogen shuttling between different metabolic compartments.

The metabolism of alpha-keto acids like 2-oxo-3-phenylpropanoate is intrinsically linked to the urea (B33335) cycle, the primary pathway for disposing of excess nitrogen. By participating in transamination reactions, 2-oxo-3-phenylpropanoate can help capture free ammonia (B1221849) and incorporate it into amino acids, thereby reducing the load on the urea cycle.

Studies in animal models of nitrogen metabolism have explored this effect. When provided as a supplement, the keto acid can be aminated to form phenylalanine, a process that consumes nitrogen. This mechanism has been investigated for its potential to lower circulating urea nitrogen levels by redirecting nitrogen away from urea synthesis and toward the formation of amino acids, which can then be used for protein synthesis.

The most significant area of research for 2-oxo-3-phenylpropanoate is in the context of Phenylketonuria (PKU). PKU is an inborn error of metabolism characterized by the inability to convert phenylalanine into tyrosine. This leads to a buildup of phenylalanine in the blood and its subsequent conversion into phenylpyruvic acid (2-oxo-3-phenylpropanoate).

Table 1: Summary of Research Findings on Metabolic Pathway Modulation

| Research Area | Key Findings | Model Systems Used |

| Nitrogen Metabolism | Acts as an amino group acceptor in transamination reactions, converting to phenylalanine. | In vitro enzyme assays, animal models. |

| Urea Nitrogen Levels | Can lower urea nitrogen by consuming ammonia for amination, redirecting nitrogen to protein synthesis. | Animal models of nitrogen metabolism. |

| Phenylketonuria (PKU) | Accumulates due to metabolic block; studied as a key pathological agent in PKU neurotoxicity. | Genetically modified rodent models of PKU. |

Cellular and Molecular Interaction Studies

At the cellular level, the effects of 2-oxo-3-phenylpropanoate are being investigated to understand the precise mechanisms behind its biological impact, particularly in the context of pathology.

The "calcium" component of Calcium 2-oxo-3-phenylpropanoate dissociates in biological systems, leaving the 2-oxo-3-phenylpropanoate anion and calcium ions. While the primary metabolic effects are attributed to the anion, the role of calcium cannot be entirely discounted, especially in experimental settings.

However, research has focused more on the effects of the phenylpyruvate anion itself on cellular ion transport. Cell-based assays are used to explore whether high concentrations of phenylpyruvate, as seen in PKU, can interfere with the function of various ion channels, including calcium channels. Disruption of calcium homeostasis is a known mechanism of cellular damage, and research investigates whether phenylpyruvate can trigger such disruptions, leading to impaired neuronal function. These studies often use cultured neuronal cells from animal models to observe changes in intracellular calcium levels and membrane potential upon exposure to the keto acid.

High concentrations of 2-oxo-3-phenylpropanoate are believed to trigger pathological changes by altering intracellular signaling. Research in this area explores how the compound affects signaling pathways crucial for cell survival, growth, and function.

In the context of PKU models, studies have shown that phenylpyruvate can induce oxidative stress, which in turn activates stress-related signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs). The activation of these pathways can lead to inflammation and apoptosis (programmed cell death), contributing to the neurodegeneration observed in untreated PKU. Researchers use cell cultures, often of neural origin, to dissect these pathways, identifying the specific kinases and transcription factors that are activated or inhibited in the presence of elevated 2-oxo-3-phenylpropanoate levels.

Research on Antioxidant Mechanisms at the Molecular Level

Investigations into the antioxidant properties of specific calcium salts like Calcium bis(3-phenylpropionate) are situated within the broader context of understanding how calcium signaling and phenolic compounds modulate cellular responses to oxidative stress.

In vitro Studies of Radical Scavenging Activity

Direct in vitro studies determining the radical scavenging activity of Calcium bis(3-phenylpropionate) are not extensively documented in publicly available research. However, the principles for evaluating such activity are well-established through various standardized assays. These methods are employed to screen and quantify the antioxidant potential of chemical compounds.

Commonly used in vitro antioxidant assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically. scirp.orgmdpi.com The scavenging activity is often expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals. scirp.org

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation, which is blue-green. Antioxidants present in a sample reduce the radical, causing a decolorization that is proportional to the antioxidant's concentration and potency. researchgate.netmdpi.com

Nitric Oxide (NO) Radical Scavenging Assay: This method assesses the ability of a compound to inhibit the production of nitric oxide radicals. The quantity of nitric oxide is typically determined using the Griess reagent. researchgate.net

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a process indicative of its antioxidant capacity. researchgate.net

While studies on various plant extracts demonstrate the application of these assays researchgate.netnih.gov, specific data for Calcium bis(3-phenylpropionate) is a notable gap in the literature.

Mechanistic Investigations of Oxidative Stress Mitigation

The interplay between calcium ions and oxidative stress is a critical area of cell biology. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can disrupt cellular signaling and damage key biomolecules. mdpi.com Calcium is a ubiquitous second messenger, and its intracellular concentrations are tightly regulated. Disruptions in this regulation are closely linked to oxidative stress. mdpi.comnih.gov

Key mechanisms involved in oxidative stress and calcium dysregulation include:

Mitochondrial Dysfunction: Mitochondria are primary sites of ROS production. Mitochondrial calcium overload can enhance the generation of ROS, creating a vicious cycle that exacerbates both mitochondrial damage and oxidative stress. mdpi.com

Disruption of Calcium Signaling: Oxidative stress can impair the function of calcium pumps, channels, and binding proteins, leading to elevated cytosolic calcium levels. nih.gov This sustained increase in intracellular calcium can activate various downstream pathways, some of which may lead to cell damage or apoptosis. nih.gov

Enzyme Activation: Elevated calcium can activate enzymes such as phospholipases and proteases, which can contribute to membrane damage. It can also influence the activity of nitric oxide synthase (NOS), further contributing to reactive species formation. nih.govfrontiersin.org

Research using agents that induce oxidative stress has shown that such conditions can increase resting intracellular calcium concentrations, deplete calcium stores in the endoplasmic reticulum, and impair store-operated calcium entry (SOCE), a crucial mechanism for replenishing these stores. nih.gov While these studies provide a framework for understanding how the calcium ion component of Calcium bis(3-phenylpropionate) might interact with cellular stress pathways, specific investigations into the compound's integrated effect on these mechanisms are required.

Phytochemical and Plant Physiology Research

Calcium is an essential macronutrient for plants, playing a dual role in structural integrity and as a signaling molecule. Plant growth regulators (PGRs) are crucial for modulating plant development and responses to environmental cues. researchgate.net

Studies on Plant Growth Regulation Mechanisms

Calcium is a central regulator of plant growth and development, influencing nearly all aspects of a plant's life cycle. nih.gov Its role is deeply intertwined with the action of plant hormones.

Key Roles of Calcium in Plant Growth:

Cell Wall Structure: Calcium ions cross-link pectin (B1162225) residues in the cell wall, providing structural rigidity and stability. nih.gov

Membrane Integrity: Calcium is essential for maintaining the structural and functional integrity of cellular membranes. nih.gov

Cell Division and Elongation: Calcium is involved in the regulation of the cell cycle and processes of cell elongation. nih.gov

Hormonal Crosstalk: Calcium signaling pathways interact with those of major plant hormones. For instance, calcium and auxin often exhibit antagonistic actions; auxin promotes shoot growth while calcium can inhibit it. nih.gov Similarly, calcium can enhance or inhibit responses mediated by cytokinins and gibberellic acid. nih.gov

Plant growth regulators can be applied exogenously to influence plant development. mdpi.com While there is emerging research suggesting that related compounds like calcium phenylpyruvate may act as a growth regulator , specific studies detailing the mechanisms of Calcium bis(3-phenylpropionate) in this capacity have not been identified.

Investigation of Stress Resistance Mechanisms in Plant Models

Calcium signaling is a cornerstone of a plant's ability to respond and adapt to a wide range of abiotic stresses. mdpi.com An environmental stressor often triggers a rapid and specific change in cytosolic calcium concentration ([Ca²⁺]cyt), which acts as a signal to initiate downstream responses. nih.govfrontiersin.org

Calcium's Role in Plant Stress Tolerance:

Drought and Osmotic Stress: Calcium can mediate stomatal closure to reduce water loss and is involved in the perception of osmotic stress. nih.gov

Temperature Stress: Both cold and heat stress induce changes in [Ca²⁺]cyt. Calcium signaling is integral to cold acclimation and activating responses to heat shock. frontiersin.orgfrontiersin.org

Salt Stress: Exogenous calcium can ameliorate the toxic effects of high salinity by helping to maintain ion homeostasis, for example, by reducing the uptake of sodium ions. mdpi.com

Heavy Metal Stress: Applying calcium can enhance plant tolerance to heavy metals by competing with toxic ions for uptake. mdpi.comfrontiersin.org

The activation of calcium channels leads to a calcium influx that is decoded by various calcium-binding proteins (sensors), which in turn activate downstream targets like protein kinases and transcription factors, ultimately leading to the expression of stress-responsive genes. mdpi.com This cascade enhances the plant's physiological and biochemical capacity to withstand the adverse conditions. nih.gov Foliar application of calcium has been shown to improve the antioxidant defense system in plants under salt stress, increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.com

Animal Model Studies on Dietary Calcium Influence and Metabolomics (e.g., ruminant fecal metabolomics)

Metabolomics studies in animal models, particularly ruminants, provide insights into how dietary components influence gut microbial activity and host metabolism. Several studies have investigated the impact of dietary calcium on the metabolome, with some identifying the presence of 3-phenylpropionate (B1229125).

A study on Yunnan semi-fine wool sheep investigated the effects of varying dietary calcium levels (0.50%, 0.73%, and 0.98%) on the fecal metabolome. nih.govresearchgate.net The results indicated that different calcium levels significantly altered the metabolic profile, primarily affecting pathways related to energy, protein, and lipid metabolism. nih.govresearchgate.net While this study highlights the influence of dietary calcium, it did not specifically report on the concentration changes of 3-phenylpropionate.

In contrast, studies on dairy cows have identified 3-phenylpropionate in rumen fluid. A metabolomics analysis comparing cows on a high-concentrate versus a normal-concentrate diet detected 3-phenylpropionate as one of the many metabolites present. nih.govkoreascience.kr Another study using multiple metabolomic platforms to assess the effects of increasing barley grain in the diet also identified 3-phenylpropionate in the rumen fluid. researchgate.net This research suggests that 3-phenylpropionate is a metabolite influenced by dietary composition and microbial fermentation in the rumen. researchgate.net

Furthermore, a study on lactating ewes supplemented with calcium propionate (B1217596) (a related short-chain fatty acid salt) found significant alterations in milk metabolic pathways, including phenylalanine metabolism. mdpi.com Phenylalanine is a precursor to 3-phenylpropionate, indicating that calcium supplementation can influence the metabolic pathways that produce this compound.

Table 1: Summary of Ruminant Metabolomics Studies

| Animal Model | Sample Type | Key Findings Related to Calcium/3-Phenylpropionate | Reference |

|---|---|---|---|

| Yunnan Semi-Fine Wool Sheep | Feces | Varying dietary calcium levels (0.50% to 0.98%) significantly altered fecal metabolite profiles, impacting energy, protein, and lipid metabolism. | nih.govresearchgate.net |

| Dairy Cow | Rumen Fluid | 3-Phenylpropionate was identified as a metabolite in rumen fluid; its concentration was influenced by the proportion of concentrate in the diet. | nih.govkoreascience.kr |

| Dairy Cow | Rumen Fluid | Comprehensive metabolomic analysis confirmed the presence of 3-phenylpropionate in rumen fluid, with its profile changing in response to different grain diets. | researchgate.net |

| Rambouillet Ewes | Milk | Supplementation with calcium propionate affected metabolic pathways, including phenylalanine metabolism, a precursor pathway to 3-phenylpropionate. | mdpi.com |

These findings collectively indicate that the components of Calcium bis(3-phenylpropionate) are biologically active. The calcium ion is a key regulator in plant and animal systems, while 3-phenylpropionate is a product of microbial metabolism in ruminants that is sensitive to dietary changes.

Identification of Differential Metabolites

In microorganisms such as E. coli, 2-oxo-3-phenylpropanoate is a central molecule in the biosynthesis of L-phenylalanine. google.com The metabolic pathway involves the conversion of prephenate to 2-oxo-3-phenylpropanoate, a reaction catalyzed by the enzyme chorismate mutase / prephenate dehydratase, which is encoded by the pheA gene. google.com Subsequently, 2-oxo-3-phenylpropanoate is converted into L-phenylalanine by aminotransferases. google.com

Genetic modification of these pathways in microorganisms for biotechnological applications leads to the identification of differential metabolites. When the expression of genes responsible for the conversion of 2-oxo-3-phenylpropanoate to L-phenylalanine is reduced or eliminated, a notable shift in metabolite concentrations occurs. Specifically, this results in the accumulation of 2-oxo-3-phenylpropanoate and a corresponding decrease in the concentration of L-phenylalanine. These molecules are therefore key differential metabolites in engineered microbial strains designed to redirect metabolic resources. google.com

Table 1: Key Genes and Metabolites in the Phenylalanine Biosynthesis Pathway

| Gene | Encoded Enzyme | Catalyzed Reaction | Effect of Attenuation on Metabolites |

| pheA | Chorismate mutase / Prephenate dehydratase | Converts prephenate into 2-oxo-3-phenylpropanoate. google.com | Decreased levels of 2-oxo-3-phenylpropanoate and L-phenylalanine. |

| ilvE | Phenylalanine transaminase | Converts 2-oxo-3-phenylpropanoate into L-phenylalanine. google.com | Accumulation of 2-oxo-3-phenylpropanoate; decrease in L-phenylalanine. |

| aspC | Phenylalanine transaminase | Converts 2-oxo-3-phenylpropanoate into L-phenylalanine. google.com | Accumulation of 2-oxo-3-phenylpropanoate; decrease in L-phenylalanine. |

| tyrB | Phenylalanine aminotransferase | Converts 2-oxo-3-phenylpropanoate into L-phenylalanine. google.com | Accumulation of 2-oxo-3-phenylpropanoate; decrease in L-phenylalanine. |

Impact on Microbial Fermentation Efficacy

The manipulation of metabolic pathways involving 2-oxo-3-phenylpropanoate has a direct impact on the efficacy of microbial fermentation for producing other valuable compounds, such as the amino acid L-methionine. google.com The biosynthesis of aromatic amino acids like phenylalanine, and other amino acids like methionine, often share common precursors.

Compound Glossary

Applications in Advanced Materials and Chemical Technology Excluding Human/clinical Applications

A Key Reagent and Intermediate in Organic Synthesis

The utility of metallic salts of organic acids is well-established in the field of organic synthesis, and Calcium bis(3-phenylpropionate) presents itself as a potentially valuable reagent and intermediate. The 3-phenylpropionate (B1229125) moiety, in particular, is a structural motif found in numerous biologically active molecules.

Synthesis of Pharmaceuticals and Agrochemicals

While direct evidence for the large-scale use of Calcium bis(3-phenylpropionate) is not extensively documented, the application of related compounds underscores its potential. For instance, derivatives of 3-phenylpropionic acid are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comthermofisher.com The methyl ester of 3-phenylpropionic acid, Methyl 3-phenylpropionate, serves as a key raw material in the production of various organic compounds, including pharmaceuticals and dyestuffs. chemicalbook.comlookchem.com

The synthesis of complex molecules often involves the use of specific building blocks, and 3-phenylpropionate derivatives are employed for this purpose. For example, ethyl 2-methyl-3-oxo-3-phenylpropionate is an intermediate in the synthesis of certain pesticides and fungicides. chembk.com The calcium salt of a related compound, 2-(3-phenoxy-phenyl)-propionic acid, is mentioned in a patent describing a process for preparing anti-inflammatory pharmaceutical compounds. google.com This suggests that the 3-phenylpropionate scaffold is of significant interest to the pharmaceutical and agrochemical industries.

Furthermore, a related compound, Calcium 2-oxo-3-phenylpropanoate (B1228592), is utilized as an intermediate in the synthesis of drugs targeting metabolic disorders. nbinno.comevitachem.com This highlights the role of calcium salts of phenylpropanoic acid derivatives in creating complex and therapeutically relevant molecules. The presence of the calcium ion can influence the reactivity and handling of the organic anion, sometimes offering advantages over the free acid or other salt forms in specific synthetic steps.

Facilitation of Novel Therapeutic Agent Synthesis

The potential for Calcium bis(3-phenylpropionate) to facilitate the synthesis of novel therapeutic agents is an area of active research interest. ontosight.ai The unique chemical structure, combining a divalent calcium cation with two organic acid anions, can be leveraged in various chemical transformations. ontosight.ai Although specific examples detailing the use of Calcium bis(3-phenylpropionate) are limited, the principles of organic synthesis allow for informed speculation on its potential roles. For instance, the heating of calcium salts of carboxylic acids can lead to the formation of ketones through a process known as ketonic decarboxylation. youtube.com This reaction could potentially be applied to Calcium bis(3-phenylpropionate) to synthesize 1,5-diphenyl-3-pentanone, a symmetrical ketone.

The development of new synthetic methodologies is crucial for the discovery of novel drugs. The study of how different metal salts, including calcium salts, can mediate or catalyze reactions is an ongoing endeavor in organic chemistry.

Research into Applications in Food Technology

The application of calcium salts in food technology is widespread, primarily for their preservative and flavor-enhancing properties. While specific studies on Calcium bis(3-phenylpropionate) are not abundant, the known functions of its constituent parts—calcium and propionate (B1217596)—provide a basis for understanding its potential roles.

Investigation of Preservative Properties and Product Stability

Propionate salts, including calcium propionate, are widely used as food preservatives, particularly in baked goods. healthline.comatamanchemicals.comchemicalbook.com Their primary function is to inhibit the growth of mold and other microorganisms, thereby extending the shelf life of food products. healthline.comatamanchemicals.comchemicalbook.com The antimicrobial activity of propionates is attributed to their ability to interfere with the metabolism of microorganisms. healthline.com The effectiveness of calcium propionate is influenced by the pH of the food matrix, with greater activity observed in more acidic environments. justlonghealth.com

Given that Calcium bis(3-phenylpropionate) is a salt of a propionic acid derivative, it is plausible that it could exert a similar preservative effect. The phenyl group might influence its solubility, partitioning behavior, and potentially its antimicrobial spectrum. Research into the preservative efficacy of various propionate derivatives could provide further insight into the potential applications of Calcium bis(3-phenylpropionate) in enhancing product stability. It is also known that different preservatives can act synergistically, and Calcium propionate can be used in combination with other preservatives to achieve a broader spectrum of antimicrobial activity. justlonghealth.com

Exploration in Cosmetic Formulations

The use of calcium salts is also prevalent in the cosmetic industry, where they serve a variety of functions based on their chemical and physical properties.

The primary role of many calcium salts in cosmetics is to act as texturizing agents. For example, Calcium carbonate is used as a bulking agent, absorbent, and opacifying agent in creams, lotions, and powders, contributing to a smooth and silky feel. specialchem.comspecialchem.com Calcium chloride is another inorganic salt used to enhance the viscosity of cosmetic formulations. paulaschoice.fr

Another important application of certain calcium salts in cosmetics is as preservatives. Calcium salicylate, for instance, is used to protect cosmetic products from microbial spoilage. cosmileeurope.eu Preservatives are essential in water-containing formulations to prevent the growth of bacteria, yeasts, and molds. cosmileeurope.eu

While there is no specific data on the use of Calcium bis(3-phenylpropionate) in cosmetics, its chemical nature as a calcium salt of an organic acid suggests it could potentially be explored for similar purposes. The 3-phenylpropionate component could impart additional properties, such as a subtle fragrance, given that related esters like Methyl 3-phenylpropionate are used in the fragrance industry. chemicalbook.comlookchem.com Further research would be needed to determine its efficacy and compatibility in various cosmetic formulations.

Mechanistic Research on Antioxidant Properties for Skincare Applications

While direct mechanistic studies on the antioxidant properties of Calcium bis(3-phenylpropionate) for skincare are not extensively documented in publicly available research, the antioxidant potential of its constituent, the phenylpropionate group, can be inferred from studies on related phenolic acid derivatives like ferulic acid and cinnamic acid. The antioxidant effect of such compounds is often attributed to their ability to act as free radical scavengers. nih.gov The carboxylic acid group in these structures can act as an anchor, allowing the molecule to bind to lipid bilayers and inhibit lipid peroxidation. nih.gov

The proposed mechanisms for the antioxidant action of phenolic compounds, which could be applicable to Calcium bis(3-phenylpropionate), include:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thus neutralizing it. bohrium.com

Electron Transfer Followed by Proton Transfer (SET-PT): The compound can transfer an electron to a free radical, followed by the transfer of a proton. bohrium.com

Sequential Proton Loss Electron Transfer (SPLET): The phenolic group can lose a proton, and the resulting phenoxide anion then donates an electron to a free radical. bohrium.com

In the context of skincare, these antioxidant mechanisms could help in mitigating oxidative stress caused by environmental factors such as UV radiation. google.com Oxidative stress is a key contributor to skin aging, manifesting as wrinkles, loss of elasticity, and changes in pigmentation. google.com The incorporation of compounds with antioxidant capabilities, potentially including Calcium bis(3-phenylpropionate), into topical formulations is a strategy to help protect the skin from such damage. google.comgoogle.com.na

It is important to note that the antioxidant capacity of phenolic compounds is influenced by their specific molecular structure. For instance, the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring can significantly affect their free radical scavenging ability. nih.gov Further research is needed to specifically elucidate the antioxidant mechanism and efficacy of Calcium bis(3-phenylpropionate) in skincare applications.

Role in Enhancing Product Stability through Chemical Interactions

Calcium salts, in general, are known to play a role in enhancing the stability of various formulations, including emulsions and suspensions. pharmaoffer.comnih.govnih.gov While specific studies detailing the chemical interactions of Calcium bis(3-phenylpropionate) for product stability are limited, general principles of calcium salt chemistry in multiphase systems can provide insights.

In emulsion systems, such as water-in-oil (w/o) emulsions, the addition of calcium salts has been shown to improve stability by influencing droplet size and interfacial properties. nih.govconicet.gov.ar The stabilizing effect of calcium salts in these systems can be attributed to several factors:

Reduction of water droplet size: The presence of calcium ions can lead to smaller and more uniform water droplets, which can reduce the rate of coalescence. nih.govconicet.gov.ar

Decreased attractive forces between droplets: Calcium ions can alter the dielectric constant of the aqueous phase, potentially reducing the attractive van der Waals forces between water droplets.

Increased adsorption of emulsifiers: Calcium ions can promote the adsorption of emulsifiers at the oil-water interface, leading to a more stable interfacial film. nih.govconicet.gov.ar

The effectiveness of a calcium salt in stabilizing an emulsion can depend on its degree of dissociation. nih.gov For instance, a study on water-in-oil emulsions found that calcium chloride, which has a high degree of dissociation, provided greater stability compared to calcium salts with lower dissociation. nih.gov

In the context of products containing Calcium bis(3-phenylpropionate), the calcium ions could interact with other components in the formulation, such as emulsifiers, thickeners, and active ingredients, to create a more stable product matrix. The phenylpropionate ligand could also contribute to stability through its own chemical interactions, such as hydrophobic or π-stacking interactions.

It is also plausible that Calcium bis(3-phenylpropionate) could contribute to the stability of formulations by acting as a pH buffer or by complexing with other ions that might otherwise promote degradation reactions. Further research focusing on the specific interactions of Calcium bis(3-phenylpropionate) within various product formulations is necessary to fully understand its role in enhancing stability.

Development of Novel Calcium-Based Materials

The unique coordination chemistry of calcium and the functional nature of the phenylpropionate ligand make Calcium bis(3-phenylpropionate) a candidate for the development of novel calcium-based materials with tailored properties.

Integration into Functional Metal Complexes and Ligands

Calcium bis(3-phenylpropionate) can be considered a calcium coordination complex where the 3-phenylpropionate anions act as ligands. The carboxylate groups of the ligands coordinate with the calcium ion. This fundamental structure can be a starting point for creating more complex, functional metal-organic frameworks (MOFs) and coordination polymers. researchgate.netosti.govacs.org

Calcium-based MOFs are of particular interest due to the abundance, low cost, and biocompatibility of calcium. osti.govnih.gov These materials are constructed from metal ions or clusters (secondary building units or SBUs) linked together by organic ligands. rsc.org In this context, Calcium bis(3-phenylpropionate) could potentially serve two roles:

As a precursor for the calcium SBU: The calcium ions can be sourced from this compound.

As a source of the organic linker: The 3-phenylpropionate ligand can be incorporated into the framework structure.

The synthesis of calcium-based MOFs often involves solvothermal methods, where the components are heated in a solvent. rsc.orgresearchgate.net The choice of solvent and other reaction conditions can influence the final structure and properties of the MOF. rsc.org The phenyl group of the 3-phenylpropionate ligand could introduce functionalities such as hydrophobicity or aromaticity into the resulting material, which could be advantageous for applications like gas sorption or the selective adsorption of organic molecules.

Furthermore, the carboxylate group of the 3-phenylpropionate ligand can coordinate to other metal ions, not just calcium, opening up the possibility of using this compound to create heterometallic complexes with potentially interesting magnetic, optical, or catalytic properties.

Potential as Building Blocks for Specialty Materials

The concept of using well-defined molecular compounds as building blocks for the bottom-up synthesis of advanced materials is a cornerstone of modern materials science. Calcium bis(3-phenylpropionate) possesses features that make it a potential building block for specialty materials. researchgate.net

The combination of an inorganic cation (Ca²⁺) and an organic anion (3-phenylpropionate) in a single compound allows for the creation of hybrid organic-inorganic materials. These materials can exhibit properties that are not accessible with either component alone. For example, the incorporation of the phenylpropionate ligand into a polymer backbone could enhance its thermal stability or modify its mechanical properties.

One area of potential is in the development of functional polymers. The 3-phenylpropionate moiety could be chemically modified to introduce polymerizable groups, allowing it to be incorporated into polymer chains. The presence of the calcium salt could then provide ionic cross-linking, leading to the formation of ionomers with unique thermomechanical properties.

Additionally, the layered or crystalline structure of Calcium bis(3-phenylpropionate) itself might be exploited. For instance, it could potentially be used as a filler or additive in composite materials to enhance properties such as flame retardancy or mechanical strength. The layered structure of other calcium-containing compounds, such as octacalcium phosphate, allows for the incorporation of various molecules, suggesting that Calcium bis(3-phenylpropionate) might have similar potential for intercalation chemistry, leading to the design of new functional materials. tandfonline.com

Research into Catalytic Applications of Calcium Salts

Calcium compounds, particularly calcium oxide (CaO), have been investigated as low-cost, environmentally friendly, and efficient heterogeneous catalysts in a variety of organic reactions. alfachemic.comresearchgate.netarchivepp.comresearchgate.net While specific research on the catalytic applications of Calcium bis(3-phenylpropionate) is scarce, the general catalytic activity of calcium salts provides a basis for exploring its potential.

Calcium catalysts are often used in reactions such as:

Transesterification: for the production of biodiesel. researchgate.netarchivepp.comresearchgate.net

Condensation reactions: such as the Claisen-Schmidt condensation to form chalcones. researchgate.net

Hydrogenation and oxidation reactions. youtube.com

The catalytic activity of calcium oxide is attributed to its basic nature. researchgate.net In the case of Calcium bis(3-phenylpropionate), the carboxylate group is the conjugate base of a weak acid, which could impart some basic character to the compound, although likely much weaker than that of CaO.

Recent research has also explored the use of atomically dispersed calcium on a support, such as nitrogen-doped graphene, as a highly efficient catalyst for reactions like the hydrogen evolution reaction. nih.gov This suggests that the catalytic activity of calcium is not limited to bulk oxides and can be tuned by its coordination environment.

It is conceivable that Calcium bis(3-phenylpropionate) could be used as a catalyst precursor. Upon thermal decomposition (calcination), it would likely yield calcium oxide, which is a known catalyst. researchgate.net The advantage of using Calcium bis(3-phenylpropionate) as a precursor could be the formation of highly dispersed CaO nanoparticles with a high surface area, which would enhance catalytic activity.

Furthermore, the intact complex could potentially act as a Lewis acid catalyst, with the calcium ion activating substrates, or as a bifunctional catalyst where both the calcium ion and the carboxylate ligand participate in the catalytic cycle. A calcium-based catalytic system has been developed for the synthesis of cyclic carbonates from bio-derived epoxides and CO2 under mild conditions. acs.org This opens up avenues for exploring the catalytic potential of Calcium bis(3-phenylpropionate) in similar green chemistry applications.

Research into Green Chemistry Applications and Sustainable Synthesis

The principles of green chemistry encourage the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com The synthesis and application of Calcium bis(3-phenylpropionate) can be viewed through this lens, with research opportunities in sustainable synthesis routes and its use in environmentally benign applications.

The traditional synthesis of metal salts of organic acids often involves the use of organic solvents. rasayanjournal.co.in A greener approach to synthesizing Calcium bis(3-phenylpropionate) could involve:

Solvent-free synthesis: Solid-state reactions, such as grindstone neutralization, have been shown to be an effective and environmentally friendly method for preparing salts of carboxylic acids. google.commedcraveonline.com This method avoids the use of solvents, reduces waste, and can be more energy-efficient.

Use of green solvents: If a solvent is necessary, water is the greenest choice. rasayanjournal.co.in The synthesis of fenoprofen (B1672519) calcium dihydrate has been successfully demonstrated in water using calcium carbonate as the calcium source. rasayanjournal.co.in A similar aqueous route could likely be developed for Calcium bis(3-phenylpropionate).

Bio-derived starting materials: The organic acid precursor, 3-phenylpropionic acid, can potentially be derived from renewable resources. The production of organic acids from food waste and other biomass through microbial fermentation is an active area of research. foodsafety.institute This would significantly improve the sustainability profile of Calcium bis(3-phenylpropionate). A general method for preparing mixed organic acids and their salts from biomass has been patented, which involves the oxidation of biomass in the presence of a catalyst. patsnap.com

In terms of green applications, the potential use of Calcium bis(3-phenylpropionate) as a catalyst, as discussed in the previous section, aligns with the principles of green chemistry, especially if it can replace more toxic or expensive catalysts. Its potential role in creating more stable product formulations can also be considered a green application, as it can reduce waste by extending product shelf life.

The development of biodegradable materials from Calcium bis(3-phenylpropionate) would be another significant green application. As a salt of an organic acid, it is expected to be more readily biodegradable than many synthetic polymers derived from petroleum.

The following table summarizes potential green chemistry approaches for Calcium bis(3-phenylpropionate):

| Green Chemistry Aspect | Application to Calcium bis(3-phenylpropionate) |

| Sustainable Feedstocks | Synthesis of 3-phenylpropionic acid from biomass via fermentation. foodsafety.institute |

| Greener Synthesis Methods | Solvent-free synthesis via grindstone neutralization medcraveonline.com or synthesis in water. rasayanjournal.co.in |

| Catalysis | Use as a recyclable, non-toxic catalyst or catalyst precursor. alfachemic.comnih.govacs.org |

| Waste Reduction | Use as a stabilizer to extend product shelf life. pharmaoffer.comconicet.gov.ar |

Further research and development are needed to fully realize the potential of Calcium bis(3-phenylpropionate) in green chemistry and to develop truly sustainable synthesis and application pathways.

Q & A

Q. How can researchers ensure reproducibility in synthesizing Calcium bis(3-phenylpropionate) derivatives?

- Methodology : Follow Beilstein Journal guidelines :

- Document stoichiometric ratios, solvent purity, and purification steps (e.g., recrystallization solvents).

- Provide full characterization data (e.g., elemental analysis, HRMS) in supplementary materials .

Q. What milestones should a research plan include when developing Calcium bis(3-phenylpropionate)-based biomaterials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.